molecular formula C11H20BrNO2 B2651959 Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate CAS No. 2296938-80-0

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate

Cat. No. B2651959
CAS RN: 2296938-80-0
M. Wt: 278.19
InChI Key: XSTXNBJJFKDFED-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate, also known as TBBC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. TBBC is a cyclobutane-based carbamate derivative that has a unique structure, making it an interesting target for synthesis and research.

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation
This compound is also significant in the cyclizative atmospheric CO2 fixation process with unsaturated amines such as allyl and propargyl amines, leading efficiently to cyclic carbamates bearing an iodomethyl group using tert-butyl hypoiodite (Takeda et al., 2012).

Benzothiazole Modified Carbazole Derivatives
Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate derivatives like TCBT with a tert-butyl moiety have been utilized in synthesizing new benzothiazole modified carbazole derivatives. These derivatives show significant potential in forming organogels and emitting strong blue light, which can be used as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).

One-Pot Curtius Rearrangement
A mild and efficient one-pot Curtius rearrangement process involves this compound, enabling the formation of tert-butyl carbamate from a carboxylic acid, sodium azide, di-tert-butyl dicarbonate, and other reagents, compatible with various substrates (Lebel & Leogane, 2005).

Stereoselective Synthesis of Factor Xa Inhibitors
The compound plays a critical role in the stereoselective synthesis of factor Xa inhibitors. An efficient stereoselective route has been established for preparing tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple 3-cyclohexene-1-carboxylic acid, highlighting the importance of controlling stereochemistry at critical centers (Wang et al., 2017).

Applications in Material Science

Strong Blue Emissive Nanofibers
Benzothiazole modified tert-butyl carbazole derivatives are synthesized to form nanofibers that emit strong blue light, making them useful in the detection of volatile acid vapors. The organogelation properties of π-gelators from these derivatives indicate a promising approach for developing efficient chemosensors (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXNBJJFKDFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate

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